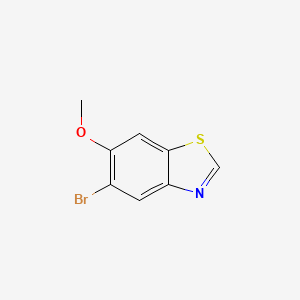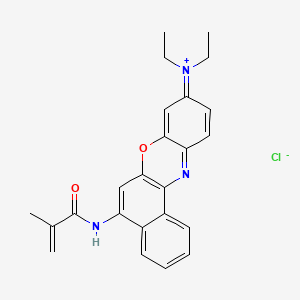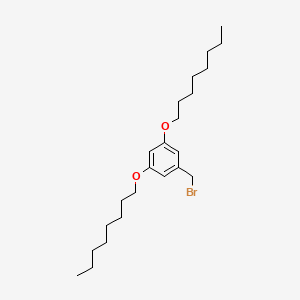
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H2BrClF3NS. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:
4-Bromo-2-chloro-6-(trifluoromethyl)aniline+CSCl2→4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: The isothiocyanate group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Thiocarbamate Derivatives: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
- 4-Bromobenzotrifluoride
- 4-(Trifluoromethyl)phenyl isothiocyanate
Comparison
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C8H2BrClF3NS |
|---|---|
Molekulargewicht |
316.53 g/mol |
IUPAC-Name |
5-bromo-1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-4-1-5(8(11,12)13)7(14-3-15)6(10)2-4/h1-2H |
InChI-Schlüssel |
IXXWLFBQGCLWMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)







